molecular formula C12H7ClFN3 B6331074 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile CAS No. 209412-04-4

2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile

Cat. No. B6331074
CAS RN: 209412-04-4
M. Wt: 247.65 g/mol
InChI Key: LNBFRLKKHZPRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile, also known as CPF, is an organic compound used in scientific research applications. It is a colorless solid that is soluble in water, ethanol, and other solvents. CPF is a member of the pyridazinone family of compounds, which are known for their potential applications in medicinal chemistry and drug discovery. CPF has been studied for its potential applications in the areas of cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has a wide range of applications in scientific research. It has been studied for its potential applications in the areas of cancer, inflammation, and neurological disorders. For example, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has been used to study the effects of pyridazinone compounds on the growth of cancer cells. In addition, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has been used to study the effects of pyridazinone compounds on inflammation, as well as the effects of pyridazinone compounds on the nervous system.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile is not fully understood. However, it is believed that 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile may act as an agonist at certain G protein-coupled receptors, which may lead to the activation of certain intracellular pathways. In addition, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile may also interact with other molecules, such as enzymes and transcription factors, which may lead to the activation of certain intracellular pathways.
Biochemical and Physiological Effects
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. For example, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has been shown to have a protective effect against oxidative stress, which may be beneficial in the treatment of certain neurological disorders. In addition, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile in laboratory experiments is that it is readily available and relatively inexpensive. In addition, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile is soluble in a variety of solvents, which makes it easy to use in laboratory experiments. However, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile is also known to be toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile in scientific research. For example, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile could be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile could be studied for its potential applications in the treatment of cancer, inflammation, and other diseases. Furthermore, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile could be studied for its potential applications in drug discovery, as it may be able to act as a lead compound for the development of new drugs. Finally, 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile could be studied for its potential applications in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzohydroxamic acid. This is followed by the reaction of 4-fluorobenzohydroxamic acid with pyridazine to form 2-(6-chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile. The third step involves the reaction of 2-(6-chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile with sodium hydroxide to form the desired product.

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3/c13-12-6-5-11(16-17-12)10(7-15)8-1-3-9(14)4-2-8/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBFRLKKHZPRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile

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